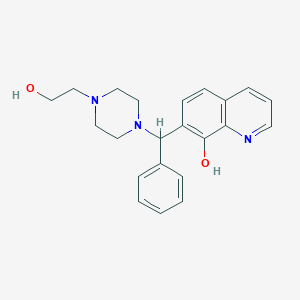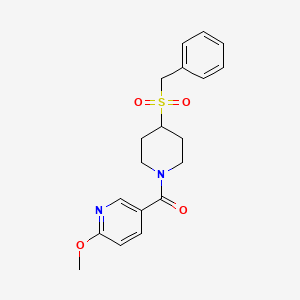
N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide, commonly known as Fencamfamine, is a chemical compound that has been widely used in scientific research. It belongs to the class of amphetamines and is a psychoactive drug that affects the central nervous system. Fencamfamine has been studied for its potential therapeutic applications in various medical conditions, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
Wirkmechanismus
Fencamfamine works by increasing the release of dopamine and norepinephrine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. Norepinephrine is a neurotransmitter that is involved in the regulation of attention, alertness, and arousal. By increasing the release of these neurotransmitters, Fencamfamine can improve cognitive function, attention, and wakefulness.
Biochemical and Physiological Effects:
Fencamfamine has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, which can lead to cardiovascular problems. Fencamfamine can also cause the release of glucose from the liver, which can lead to hyperglycemia. Additionally, Fencamfamine can cause the release of cortisol, a stress hormone, which can lead to a number of negative health effects.
Vorteile Und Einschränkungen Für Laborexperimente
Fencamfamine has a number of advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method. Fencamfamine has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of Fencamfamine in laboratory experiments. Its psychoactive effects can make it difficult to control for confounding variables. Additionally, its potential negative health effects must be carefully monitored.
Zukünftige Richtungen
There are a number of future directions for the study of Fencamfamine. One area of research is the potential use of Fencamfamine in the treatment of N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide. Fencamfamine has been shown to improve cognitive function and attention, which could make it a useful treatment for this compound. Another area of research is the potential use of Fencamfamine in the treatment of obesity. Fencamfamine has been shown to suppress appetite and increase metabolism, which could make it a useful treatment for obesity. Additionally, further research is needed to better understand the potential negative health effects of Fencamfamine and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of Fencamfamine involves the reaction between 2-fluorophenol and chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with cyanide ion to form the final product, N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide. The synthesis method has been well established and is widely used in laboratories.
Wissenschaftliche Forschungsanwendungen
Fencamfamine has been extensively studied for its potential therapeutic applications. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and attention. Fencamfamine has also been studied for its potential use in the treatment of obesity, as it can suppress appetite and increase metabolism. Additionally, Fencamfamine has been studied for its potential use in the treatment of narcolepsy, as it can increase wakefulness and alertness.
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-2-9(7-14)15-12(16)8-17-11-6-4-3-5-10(11)13/h3-6,9H,2,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINLTPOCMQDCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)COC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)
![2-[(4-Methylphenyl)sulfanyl]quinoxaline](/img/structure/B2621140.png)
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2621141.png)




![tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B2621151.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine](/img/structure/B2621153.png)
![Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2621155.png)


![N-[2-[Ethyl-[1-[3-(trifluoromethyl)phenyl]ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2621159.png)